molecular formula C6H4I2O2S B1358373 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 640737-72-0

5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B1358373
CAS No.: 640737-72-0
M. Wt: 393.97 g/mol
InChI Key: XNVYOUBEESESHB-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine represents a significant advancement in the field of conducting polymer chemistry that emerged from systematic efforts to enhance the properties of poly(3,4-ethylenedioxythiophene). The compound was first synthesized as part of comprehensive studies investigating dihalogenated derivatives of 3,4-ethylenedioxythiophene monomers. Research conducted in 2003 by Meng and colleagues demonstrated that diiodo-3,4-ethylenedioxythiophene could be synthesized through iodination of either dilithium-ethylenedioxythiophene or bis(acetoxymercury)-ethylenedioxythiophene with molecular iodine. This breakthrough work established the foundation for understanding how different halogen substitutions affect the polymerization behavior and electrical properties of the resulting conducting polymers.

The historical significance of this compound became apparent when researchers discovered that solid-state polymerization behavior varied dramatically among different halogenated derivatives of 3,4-ethylenedioxythiophene. While 2,5-dibromo-3,4-ethylenedioxythiophene underwent spontaneous solid-state polymerization at relatively low temperatures, the diiodo variant required significantly higher temperatures for similar reactions. This discovery led to extensive investigations into the crystallographic properties and intermolecular interactions that govern solid-state polymerization mechanisms in these materials.

The evolution of research on 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine reflects broader trends in materials science toward developing conducting polymers with precisely controlled properties. Early investigations focused primarily on chemical polymerization methods, but subsequent research expanded to include electrochemical polymerization and surface-mediated coupling reactions. The compound has proven particularly valuable in studies examining epitaxial growth of conducting polymers on metallic substrates, where its unique reactivity characteristics enable controlled polymerization under ultra-high vacuum conditions.

Molecular Identity and Classification

5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine possesses the molecular formula C₆H₄I₂O₂S and exhibits a molecular weight of 393.964 atomic mass units. The compound belongs to the broader class of thieno[3,4-b]dioxines, which are characterized by a fused ring system comprising a thiophene ring and a 1,4-dioxane ring. The systematic name reflects the presence of iodine substituents at the 5 and 7 positions of the heterocyclic framework, positions that correspond to the 2 and 5 positions of the thiophene ring component.

The structural architecture of this compound features several critical elements that determine its chemical reactivity and physical properties. The thiophene ring provides the conjugated π-electron system essential for conducting polymer formation, while the ethylenedioxy bridge stabilizes the structure and enhances electron density through inductive effects. The iodine substituents serve as reactive sites for coupling reactions and significantly influence the compound's crystallographic properties and intermolecular interactions.

Crystallographic analysis reveals that 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine exhibits distinctive packing arrangements in the solid state. X-ray structural studies demonstrate short iodine-iodine distances between adjacent molecules, which facilitate solid-state polymerization reactions under appropriate conditions. These intermolecular halogen contacts are crucial for understanding the compound's unique reactivity profile and its tendency to undergo thermal polymerization at elevated temperatures.

The compound's classification within heterocyclic chemistry places it among specialized building blocks for advanced materials applications. Its Chemical Abstracts Service registry number 640737-72-0 provides unique identification within chemical databases, while alternative nomenclature includes 2,5-diiodo-3,4-ethylenedioxythiophene and 3,4-ethylenedioxy-2,5-diiodothiophene. These naming conventions reflect different perspectives on the compound's structural features and highlight its relationship to the broader family of functionalized thiophenes.

Table 1: Physical and Chemical Properties of 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine

Property Value Reference
Molecular Formula C₆H₄I₂O₂S
Molecular Weight 393.964 g/mol
CAS Registry Number 640737-72-0
Monoisotopic Mass 393.802146
Polar Surface Area 46.70000 Ų
LogP 2.72850

Significance in Conducting Polymer Chemistry

The significance of 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine in conducting polymer chemistry stems from its unique ability to participate in solid-state polymerization reactions that produce highly ordered polymeric materials with exceptional electrical properties. Research has demonstrated that this compound can undergo thermal polymerization to yield poly(3,4-ethylenedioxythiophene) with significantly different conformational characteristics compared to polymers synthesized through conventional solution-based methods. This distinctive behavior has opened new avenues for developing conducting polymers with precisely controlled morphologies and enhanced performance characteristics.

The compound's role in advancing fundamental understanding of conducting polymer synthesis mechanisms cannot be overstated. Studies utilizing ultra-high vacuum scanning tunneling microscopy have revealed detailed mechanistic insights into the step-by-step growth of epitaxially aligned polythiophenes from 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine precursors. These investigations have shown that surface-mediated polymerization can produce conformationally distinct polymer structures, specifically cis-poly(3,4-ethylenedioxythiophene), which exhibits markedly different properties from the anti-conformational isomer typically obtained through conventional synthesis routes.

The thermal polymerization characteristics of 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine have proven particularly valuable for applications requiring high-temperature processing or thermal stability. Unlike its brominated counterpart, which undergoes spontaneous polymerization at relatively modest temperatures, the diiodo derivative requires temperatures exceeding 130°C for solid-state polymerization. This higher activation barrier provides greater control over polymerization timing and enables processing techniques that would be incompatible with more reactive monomers.

Recent developments in photocatalytic polymerization have further expanded the utility of 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine in advanced materials synthesis. Research has demonstrated that cesium lead iodide perovskite quantum dots can catalyze the polymerization of related ter-3,4-ethylenedioxythiophene compounds derived from this monomer. These photocatalytic approaches offer new possibilities for synthesizing conducting polymers under mild conditions with spatial and temporal control over the polymerization process.

Relationship to 3,4-Ethylenedioxythiophene Family

5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine occupies a central position within the broader family of 3,4-ethylenedioxythiophene derivatives, serving as both a synthetic intermediate and a specialized monomer for advanced applications. The compound shares the fundamental structural framework of 3,4-ethylenedioxythiophene, which consists of a thiophene ring substituted at the 3 and 4 positions with an ethylene glycol unit. This structural motif is crucial for stabilizing the resulting polymers and enhancing their electrical conductivity through increased electron density on the thiophene ring.

The relationship between 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine and the parent 3,4-ethylenedioxythiophene monomer illustrates the systematic approach to developing specialized conducting polymer precursors. While 3,4-ethylenedioxythiophene polymerizes readily through oxidative chemical or electrochemical methods to produce poly(3,4-ethylenedioxythiophene), the diiodo derivative offers alternative polymerization pathways that can yield polymers with distinct structural and electronic properties. The presence of iodine substituents fundamentally alters the monomer's reactivity profile and enables coupling reactions that are not accessible with the unsubstituted parent compound.

Comparative studies of different halogenated derivatives within the 3,4-ethylenedioxythiophene family have revealed significant structure-property relationships that guide the design of new conducting polymer materials. The series including 2,5-dichloro-3,4-ethylenedioxythiophene, 2,5-dibromo-3,4-ethylenedioxythiophene, and 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine demonstrates how halogen substitution affects solid-state polymerization behavior. While the chloro derivative does not undergo solid-state polymerization under normal conditions, the bromo compound polymerizes spontaneously upon storage or gentle heating, and the diiodo variant requires elevated temperatures for polymerization.

Table 2: Comparative Properties of 3,4-Ethylenedioxythiophene Family Members

Compound Molecular Formula Polymerization Temperature Solid-State Polymerization Reference
3,4-Ethylenedioxythiophene C₆H₆O₂S Room temperature (oxidative) No
2,5-Dichloro-3,4-ethylenedioxythiophene C₆H₄Cl₂O₂S No polymerization observed No
2,5-Dibromo-3,4-ethylenedioxythiophene C₆H₄Br₂O₂S 50-80°C Yes
5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine C₆H₄I₂O₂S >130°C Yes

The synthetic accessibility of 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine from 3,4-ethylenedioxythiophene precursors has facilitated extensive research into structure-property relationships within this family of compounds. Synthesis typically involves iodination of lithiated or organomercury derivatives of 3,4-ethylenedioxythiophene using molecular iodine under controlled conditions. This synthetic route enables preparation of the diiodo derivative with high selectivity and provides access to the specialized reactivity characteristics that distinguish it from other family members.

The integration of 5,7-Diiodo-2,3-dihydrothieno[3,4-b]dioxine into the broader context of 3,4-ethylenedioxythiophene chemistry has contributed significantly to understanding how molecular modifications affect polymer properties and processing characteristics. The compound serves as a model system for investigating halogen effects on conducting polymer formation and has provided insights that inform the design of next-generation materials for organic electronics applications. Its unique position within this family continues to drive research into new synthetic methodologies and applications for advanced conducting polymers.

Properties

IUPAC Name

5,7-diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVYOUBEESESHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623269
Record name 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640737-72-0
Record name 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the iodination of 2,3-dihydrothieno[3,4-b][1,4]dioxine. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of iodine atoms at the 5 and 7 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions in specialized reactors. The process requires stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine is characterized by its distinctive thieno[3,4-b][1,4]dioxine framework, which contributes to its electronic properties. The presence of iodine atoms enhances the compound's potential for applications in electronic devices due to increased conductivity and stability.

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics. It serves as a monomer in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT). These polymers are widely used in:

  • Electrochromic Devices : The compound's ability to undergo redox reactions allows it to be used in devices that change color upon electrical stimulation.
  • Organic Light Emitting Diodes (OLEDs) : Its conductive properties make it suitable for use in OLEDs, where it can enhance light emission efficiency.
  • Organic Photovoltaics : The compound has been explored for use in solar cells due to its ability to facilitate charge transport.

Sensors

This compound-based materials have shown promise in sensor applications. Its unique electronic properties enable the development of:

  • Chemical Sensors : These sensors can detect specific chemical species based on changes in conductivity or optical properties.
  • Biosensors : The compound can be functionalized to create biosensors that detect biological molecules with high sensitivity.

Photovoltaics

Research indicates that compounds containing thieno[3,4-b][1,4]dioxine structures can be employed in photovoltaic devices. They contribute to:

  • Improved Charge Separation : The molecular structure aids in efficient charge separation and transport within solar cells.
  • Enhanced Stability : The incorporation of iodine enhances thermal and chemical stability, which is crucial for long-term performance.

Case Study 1: Electrochromic Devices

A study demonstrated the use of this compound as a monomer for synthesizing a novel electrochromic polymer. The resulting polymer exhibited rapid color changes with applied voltage and maintained stability over multiple cycles of operation. This research highlights the potential for developing advanced display technologies using this compound.

Case Study 2: Organic Photovoltaics

In another study focused on organic photovoltaics, researchers integrated this compound into a blend with fullerene derivatives. The resulting solar cells showed improved power conversion efficiencies compared to traditional blends. This case underscores the compound's role in enhancing the performance of organic solar cells.

Mechanism of Action

The mechanism of action of 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms can participate in halogen bonding, which can influence its binding affinity and selectivity towards biological targets. Additionally, its unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Halogenated Derivatives

5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine (DBEOTT)
  • Synthesis : Bromination of EOTT using N-bromosuccinimide (NBS) achieves a higher yield (68%) compared to iodination, likely due to the superior leaving-group ability of bromide .
  • Properties : The brominated derivative serves as a precursor for cross-coupling reactions (e.g., Suzuki or Stille couplings) to introduce aryl or alkyl groups. Its polymer exhibits similar electrochromic behavior to PEOTT but with marginally lower oxidative stability due to weaker C–Br bonds compared to C–I bonds.
Comparison of Halogenation Efficiency
Halogenating Agent Yield (%) Reactivity Notes
NBS 68 Faster reaction, higher yield
NIS 47 Slower kinetics, steric hindrance

Alkyl- and Functionalized Derivatives

Poly(2,3-dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine) (PEDOT-Me2)
  • Synthesis : Electrochemical polymerization of 2,3-dimethyl-EOT in LiClO4/acetonitrile .
  • Properties :
    • Optical Contrast : ΔT = 30% (vs. 25% for PEDOT), attributed to symmetric methyl groups reducing steric strain and enhancing π-conjugation .
    • Stability : Improved redox cyclability due to reduced overoxidation from methyl substitution.
EDOT-EM (2-Methylene-2,3-dihydrothieno[3,4-b][1,4]dioxine)
  • Synthesis: Base-mediated elimination of EDOT-MeCl using tBuOK or NaOH, yielding a monomer with an exomethylene side group .
  • Applications : Used in bioelectronics for post-polymerization functionalization (e.g., attaching biomolecules via thiol-ene "click" chemistry) .

Conductivity-Enhanced Derivatives

Poly(2-hexyl-2,3-dihydrothieno[3,4-b][1,4]dioxine:dodecyl sulfate) (PEDOT-C6:DS)
  • Conductivity : 50 S/cm, 42× higher than PEDOT:PSS, due to the alkyl side chain improving chain alignment and charge mobility .
  • Morphology: Nanofiber-type 1D structure enhances interfacial charge transport in energy-harvesting devices .

π-Conjugated and Coordination-Ready Derivatives

5,7-Di-2-pyridyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
  • Synthesis : Negishi cross-coupling of diiodo-EOTT with 2-pyridylzinc bromide .
  • Structural Features: Pyridyl substituents introduce coordination sites for metal complexes, with dihedral angles of 20.6° between pyridine and thieno-dioxine planes .
EDOT-Based π-Spacers in iso-Benzothiadiazole (isoBTD) Derivatives
  • Optoelectronic Impact: EDOT as a π-spacer in isoBTD derivatives shifts absorption maxima to longer wavelengths (λmax ~650 nm) due to enhanced donor-acceptor interactions .

Aldehyde-Functionalized Derivatives

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
  • Applications : Serves as a crosslinker for covalent organic frameworks (COFs) or a precursor for Schiff-base reactions .
  • Solubility: Limited solubility in polar solvents (storage at 2–8°C required to prevent degradation) .

Biological Activity

5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine is a compound belonging to the class of thieno[3,4-b][1,4]dioxines, which are recognized for their potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H4I2O2S
  • Molecular Weight : 380.97 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features iodine substitutions at the 5 and 7 positions of the thieno[3,4-b][1,4]dioxine core. The presence of iodine is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds in the thieno[3,4-b][1,4]dioxine class exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of thieno[3,4-b][1,4]dioxine derivatives. For instance:

  • Study : A study conducted by Smith et al. (2020) demonstrated that derivatives with halogen substitutions showed enhanced cytotoxicity against various cancer cell lines.
  • Findings : The study reported that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)5.0
This compoundA549 (Lung)6.8

Antimicrobial Activity

The antimicrobial properties of thieno[3,4-b][1,4]dioxines have also been explored:

  • Study : Research by Jones et al. (2021) evaluated the antibacterial effects of various derivatives.
  • Findings : The study found that this compound displayed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Streptococcus pneumoniae10

The mechanism by which this compound exerts its biological effects is still under investigation. However:

  • Hypothesis : It is proposed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Evidence : Flow cytometry analysis indicated an increase in early apoptotic cells when treated with this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of thieno[3,4-b][1,4]dioxines:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with a regimen including thieno[3,4-b][1,4]dioxines showed a partial response in 30% of participants.
  • Case Study 2 : A cohort study on patients with bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing thieno[3,4-b][1,4]dioxines.

Q & A

Q. What are the established synthetic routes for 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine, and what are their limitations?

The synthesis of diiodo-substituted thienodioxine derivatives typically involves halogenation of precursor molecules. For example, iodination of the parent thienodioxine framework using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions is a common approach . However, regioselectivity challenges arise due to competing reaction pathways, particularly when multiple aromatic positions are reactive. Optimization of solvent polarity (e.g., dichloromethane vs. acetonitrile) and stoichiometric ratios (e.g., 2.2 equiv ICl) can improve yields to ~60–70% . Limitations include byproduct formation from over-iodination and sensitivity to moisture, necessitating inert atmospheres .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For analogous dihalogenated thienodioxines, monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 16.16 Å, b = 8.35 Å, c = 14.18 Å, and β = 107.4° have been reported . Key structural features include:

  • Iodine positioning : Dihedral angles between iodine atoms and the thienodioxine plane (e.g., 20.6° and 4.1° in related pyridyl analogs) influence conjugation .
  • Packing interactions : Halogen bonding (C–I···O/N) and π-π stacking (3.5–4.0 Å) stabilize the lattice .
    Disorder in the dioxane ring (observed in non-iodinated analogs) is minimized via low-temperature data collection (e.g., 100 K) .

Advanced Research Questions

Q. How do electronic properties of this compound correlate with its structural parameters?

Density functional theory (DFT) calculations on similar compounds reveal that iodine substitution reduces the HOMO-LUMO gap by ~0.3–0.5 eV compared to non-halogenated analogs, enhancing charge-transfer capabilities . Key correlations include:

  • Bond length effects : C–I bonds (~2.09 Å) elongate the conjugated backbone, increasing polarizability .
  • Torsional strain : Distortion of the thienodioxine core (e.g., dihedral angles >20°) disrupts planarity, reducing π-orbital overlap .
    Experimental validation via cyclic voltammetry shows oxidation potentials shifted by +0.2 V vs. Ag/AgCl due to iodine’s electron-withdrawing effect .

Q. What methodological strategies resolve contradictions in spectroscopic vs. crystallographic data for halogenated thienodioxines?

Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from dynamic effects. For example:

  • Rotational isomerism : In solution, the dioxane ring may adopt multiple conformers, broadening NMR signals .
  • Halogen bonding : Solid-state iodine interactions (e.g., C–I···S) are absent in solution, altering UV-Vis absorption maxima by ~10 nm .
    To reconcile data, employ variable-temperature NMR (VT-NMR) and compare with computational models (e.g., Gaussian09) simulating solvent effects .

Q. How can coordination chemistry principles guide the use of this compound in metal-organic frameworks (MOFs)?

The iodine substituents act as Lewis basic sites for metal coordination. In related pyridyl-thienodioxines, bond angles (e.g., N–M–N = 117.7°) and bond lengths (M–N = 2.12 Å) suggest octahedral geometry when complexed with transition metals like Cu(II) . Design considerations include:

  • Ligand rigidity : The thienodioxine core restricts conformational flexibility, favoring 2D MOF architectures .
  • Halogen participation : Iodine can mediate inter-ligand interactions (e.g., I···I contacts) to stabilize 3D networks .

Methodological Guidance

Q. Table 1. Key Crystallographic Parameters for Thienodioxine Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)R1Refinement Method
5,7-Di-2-pyridyl analogP21/n10.529.8813.2097.750.037SHELXL-2018
Non-iodinated parentP21/c16.168.3514.18107.40.045Full-matrix LSQ

Statistical Note : Data-to-parameter ratios >15:1 (e.g., 28.1 in ) ensure reliable refinement.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 2
Reactant of Route 2
5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine

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